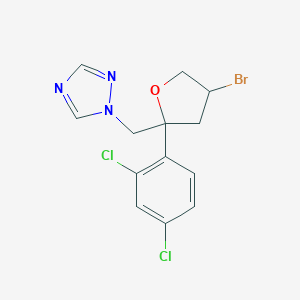

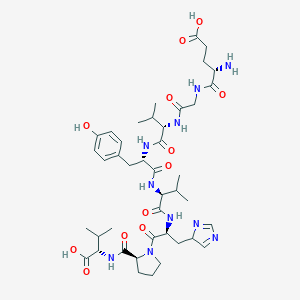

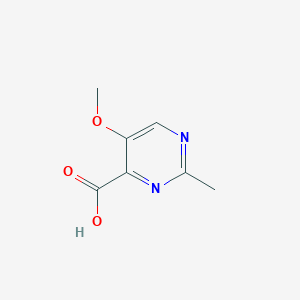

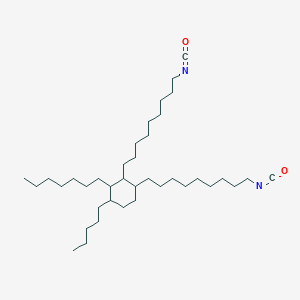

![molecular formula C17H18N2O B039937 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 119636-71-4](/img/structure/B39937.png)

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is structurally related to indole and pyrrole derivatives, which are of significant interest due to their diverse chemical properties and applications in various fields of chemistry and pharmacology. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and materials with unique optical properties.

Synthesis Analysis

The synthesis of related pyrrole and indole derivatives typically involves aldol condensation, acylation, and nucleophilic substitution reactions. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, was synthesized via aldol condensation, demonstrating the versatility of pyrrole compounds in chemical synthesis (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

Quantum chemical calculations, including density functional theory (DFT) and atoms in molecules (AIM) theory, are commonly used to analyze the molecular structure and predict the nature of interactions within these compounds. Studies have shown that such analyses can accurately predict the sites and nature of interactions, indicating the potential for dimer formation through hydrogen bonding in similar compounds (Singh et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving pyrrole and indole derivatives are diverse and include nucleophilic attacks that lead to the formation of a variety of heterocyclic compounds. The reactivity of these compounds can often be predicted through molecular electrostatic potential (MEP) and local reactivity descriptor analyses, highlighting their potential as intermediates in the synthesis of complex chemical structures (Singh, Rawat, Sahu, & Gupta, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound's synthesis involves methods like aldol condensation, demonstrating its potential as a building block in organic chemistry. One study on a related pyrrole derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcases the utility of pyrrole derivatives in synthesizing complex organic compounds (Singh, Rawat, & Sahu, 2014).

Catalysis and Chemical Reactions

- Pyrrole-3-carbaldehyde derivatives, similar to the compound , have been used in the formation of palladacycles and as catalysts in chemical reactions, such as Suzuki-Miyaura coupling (Singh, Saleem, Pal, & Singh, 2017).

Intermediate in Drug Synthesis

- Compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde have been identified as important intermediates in the synthesis of small molecule anticancer drugs, underscoring the potential role of similar pyrrole derivatives in pharmaceutical development (Wang, Tu, Han, & Guo, 2017).

Structural Analysis

- The analysis of hydrogen-bonding patterns in pyrrole derivatives contributes to a deeper understanding of their molecular structure and potential applications (Senge & Smith, 2005).

Natural Product Isolation

- Similar pyrrole alkaloids have been isolated from natural sources like Formosan Zanthoxylum simulans, revealing the presence and utility of these compounds in nature (Yang, Cheng, Teng, Chang, Tsai, & Chen, 2002).

Safety And Hazards

Zukünftige Richtungen

Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties . This could open up new therapeutic possibilities.

Eigenschaften

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-9-15(11-20)13(2)19(12)8-7-14-10-18-17-6-4-3-5-16(14)17/h3-6,9-11,18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHBVLXBUKWXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390344 |

Source

|

| Record name | ZINC00009394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

119636-71-4 |

Source

|

| Record name | ZINC00009394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

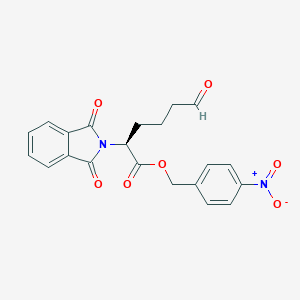

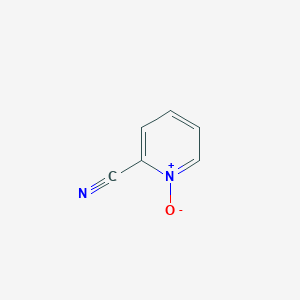

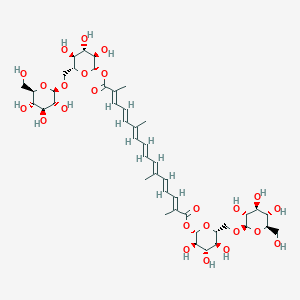

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)